molecular formula C16H18N4O4 B2951918 2-hydroxy-4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886900-73-8

2-hydroxy-4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No. B2951918
CAS RN: 886900-73-8
M. Wt: 330.344
InChI Key: UVNGABYZAIKSAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-hydroxy-4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” is a nitrogen-containing heterocyclic compound . It contains a pyrrolidine ring, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . This type of structure is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of such compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the presence of the pyrrolidine ring and its substituents . The reactivity can be affected by steric factors and the electronic properties of the substituents .

Scientific Research Applications

Antiviral Research

This compound exhibits a structure that is conducive to antiviral activity. Its pyridopyrimidine core is similar to those found in certain anti-HIV drugs . Researchers can explore its efficacy against various viral enzymes or as a potential inhibitor of viral replication processes.

Anti-inflammatory Agents

The anti-inflammatory properties of related ring systems suggest that this compound could be developed as a novel anti-inflammatory agent . It could be particularly useful in the treatment of chronic inflammatory diseases.

Anthelmintic Applications

Compounds with similar structures have been used in the treatment of parasitic worm infections . This compound could be synthesized and tested for anthelmintic activity, potentially leading to new treatments for helminthiasis.

Neuroprotective Agents

The pyrrolidinyl propyl side chain of the compound is structurally similar to that of nootropic agents, which are known to have neuroprotective effects . This suggests potential applications in protecting neuronal cells against damage or degeneration.

Cholinergic System Modulators

Derivatives of this compound could be used as choline uptake enhancers, which are important in the treatment of cognitive disorders such as Alzheimer’s disease . By enhancing choline uptake, they can potentially improve synaptic transmission and cognitive function.

Antioxidant Properties

The compound’s structure allows for the possibility of antioxidant activity. It could be incorporated into multifunctional antioxidative agents, which are beneficial in reducing oxidative stress and preventing related diseases .

Future Directions

The future directions in the research and development of this compound could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by modifying the substituents on the pyrrolidine ring to alter the compound’s physicochemical parameters and biological activity .

properties

IUPAC Name

2-hydroxy-4-oxo-N-[3-(2-oxopyrrolidin-1-yl)propyl]pyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4/c21-12-6-3-8-19(12)9-4-7-17-14(22)13-15(23)18-11-5-1-2-10-20(11)16(13)24/h1-2,5,10,23H,3-4,6-9H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVNGABYZAIKSAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCCNC(=O)C2=C(N=C3C=CC=CN3C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-hydroxy-4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.